molecular formula C20H31NO2 B12721349 Drofenine, (R)- CAS No. 248939-84-6

Drofenine, (R)-

Cat. No.: B12721349
CAS No.: 248939-84-6
M. Wt: 317.5 g/mol
InChI Key: AGJBLWCLQCKRJP-IBGZPJMESA-N
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Preparation Methods

The synthetic route for Drofenine involves the esterification of 2-(diethylamino)ethanol with 2-cyclohexyl-2-phenylacetic acid. The reaction is typically carried out under acidic conditions to facilitate the formation of the ester bond . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Drofenine undergoes several types of chemical reactions, including:

    Oxidation: Drofenine can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert Drofenine into its reduced forms.

    Substitution: Drofenine can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Drofenine exerts its effects by acting as an agonist of the TRPV3 ion channel. It interacts with the residue H426, which is required for TRPV3 activation . This interaction leads to increased calcium influx in cells expressing TRPV3, which in turn modulates various physiological processes. Additionally, Drofenine has been shown to inhibit the Kv2.1 channel, which may contribute to its therapeutic effects in conditions like peripheral neuropathy .

Comparison with Similar Compounds

Drofenine is similar to other TRPV3 agonists such as 2-aminoethoxydiphenylboronate (2-APB) and carvacrol. Drofenine exhibits greater selectivity for TRPV3 and higher cytotoxicity in human keratinocytes compared to these compounds . This makes Drofenine a valuable tool for studying TRPV3 functions and developing new therapeutic agents.

Similar Compounds

  • 2-aminoethoxydiphenylboronate (2-APB)
  • Carvacrol

Drofenine’s unique selectivity and potency make it a distinct and valuable compound in both research and therapeutic contexts .

Properties

CAS No.

248939-84-6

Molecular Formula

C20H31NO2

Molecular Weight

317.5 g/mol

IUPAC Name

2-(diethylamino)ethyl (2R)-2-cyclohexyl-2-phenylacetate

InChI

InChI=1S/C20H31NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3/t19-/m0/s1

InChI Key

AGJBLWCLQCKRJP-IBGZPJMESA-N

Isomeric SMILES

CCN(CC)CCOC(=O)[C@H](C1CCCCC1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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